4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine
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Overview
Description
4-[3-(4-Methylphenyl)bicyclo[221]hepta-2,5-dien-2-yl]pyridine is a chemical compound that belongs to the class of bicyclic compounds It features a bicyclo[221]hepta-2,5-diene core structure with a pyridine ring and a 4-methylphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine typically involves the following steps:
Formation of the bicyclo[2.2.1]hepta-2,5-diene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the 4-methylphenyl group: This step involves the introduction of the 4-methylphenyl group to the bicyclo[2.2.1]hepta-2,5-diene core through a Friedel-Crafts alkylation reaction.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate product to form the pyridine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A related compound with a similar core structure but lacking the pyridine ring and 4-methylphenyl group.
4-Methylphenylpyridine: A compound with a similar aromatic structure but lacking the bicyclo[2.2.1]hepta-2,5-diene core.
Uniqueness
4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is unique due to its combination of a bicyclo[2.2.1]hepta-2,5-diene core, a pyridine ring, and a 4-methylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
CAS No. |
654072-34-1 |
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Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-[3-(4-methylphenyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]pyridine |
InChI |
InChI=1S/C19H17N/c1-13-2-4-14(5-3-13)18-16-6-7-17(12-16)19(18)15-8-10-20-11-9-15/h2-11,16-17H,12H2,1H3 |
InChI Key |
MBRBCZYWJUJSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3CC2C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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